

Comparative Guide: Reactivity & Performance of o-Tolyl Benzoate vs. p-Tolyl Benzoate

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Compound of Interest

Compound Name: *o*-Tolyl benzoate

CAS No.: 617-02-7

Cat. No.: B1583764

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Executive Summary

This guide provides a technical comparison between 2-methylphenyl benzoate (**o-tolyl benzoate**) and 4-methylphenyl benzoate (p-tolyl benzoate). While both are isomeric esters derived from cresols, their reactivity profiles diverge significantly due to the ortho-effect—a combination of steric hindrance and field effects that is absent in the para isomer.

The Bottom Line:

- For Stability: **o-Tolyl benzoate** is the superior choice for applications requiring resistance to alkaline hydrolysis due to steric shielding of the carbonyl carbon.
- For Crystallinity: p-Tolyl benzoate is a solid at room temperature (MP ~71°C), making it easier to handle as a powder, whereas **o-tolyl benzoate** is typically a liquid or low-melting solid.
- For Synthesis Precursors: In Fries rearrangements, p-tolyl benzoate yields exclusively ortho-hydroxy ketones, while **o-tolyl benzoate** yields predominantly para-hydroxy ketones.

Molecular Architecture & Physical Properties[1][2]

The fundamental difference lies in the proximity of the methyl group to the ester linkage.

Property	o-Tolyl Benzoate	p-Tolyl Benzoate
Structure	Methyl group is ortho (1,2) to ester oxygen.	Methyl group is para (1,4) to ester oxygen.
Steric Environment	High steric crowding around the ester oxygen.	Minimal steric hindrance at the reaction center.[1]
Physical State (RT)	Liquid (BP ~307°C)	Solid (MP 70–72°C)
Electronic Effect	Steric inhibition of resonance; Inductive (+I).	Hyperconjugation/Inductive (+I) donates e ⁻ to O.
CAS Number	617-02-7	614-34-6

Reactivity Profile 1: Nucleophilic Acyl Substitution (Hydrolysis)

The most critical reactivity difference for drug stability and metabolic profiling is the rate of alkaline hydrolysis (

mechanism).

Mechanistic Insight

In alkaline hydrolysis, the hydroxide ion (

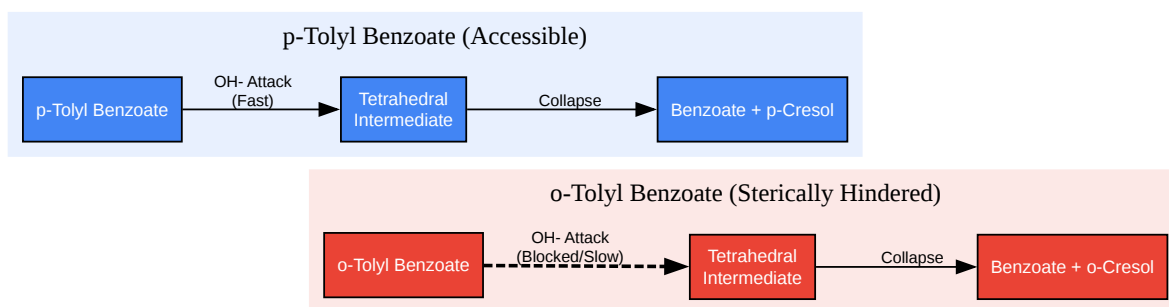
) attacks the carbonyl carbon to form a tetrahedral intermediate.

- **p-Tolyl Benzoate:** The methyl group is far from the reaction center. Its electron-donating nature makes the phenoxide leaving group slightly more basic (less stable) than unsubstituted phenol, retarding the rate slightly compared to phenyl benzoate, but the carbonyl remains accessible.
- **o-Tolyl Benzoate:** The ortho-methyl group creates a "steric wall." It blocks the trajectory of the incoming nucleophile and destabilizes the tetrahedral intermediate due to crowding. This

results in a drastically reduced hydrolysis rate.

Pathway Visualization

The following diagram illustrates the steric blocking effect in the o-isomer compared to the accessible p-isomer.



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Figure 1: Comparative hydrolysis pathways. The dashed red line indicates the kinetically inhibited step for the ortho-isomer due to steric hindrance.

Reactivity Profile 2: The Fries Rearrangement

For synthetic chemists, these esters are precursors to hydroxybenzophenones (UV absorbers and pharmaceutical intermediates). The product distribution is governed by the available positions on the tolyl ring.

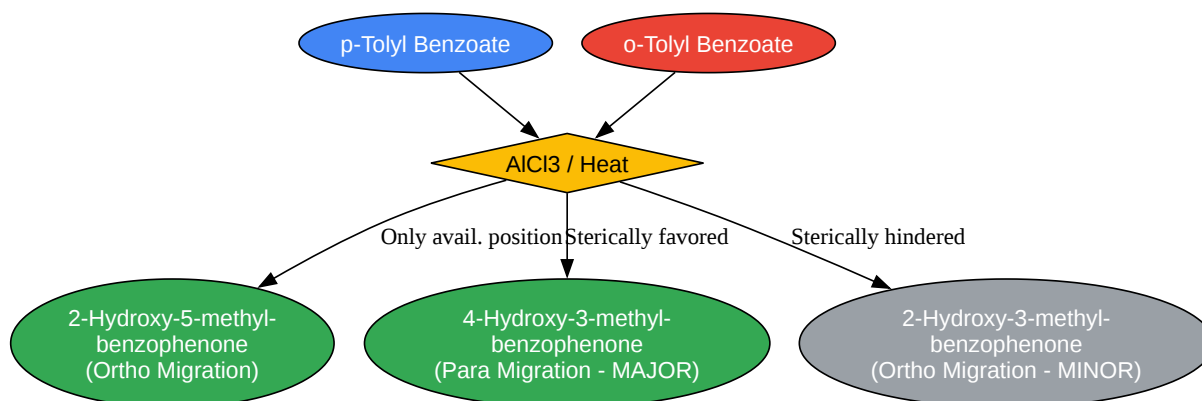
Product Distribution Logic

The Fries rearrangement involves the migration of the benzoyl group to the phenolic ring.

- p-Tolyl Benzoate: The para position is blocked by the methyl group. Migration occurs exclusively to the ortho position.

- **o-Tolyl Benzoate:** The ortho position (between OH and Me) is sterically crowded. Migration occurs predominantly to the para position.

Migration Pathway Diagram



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Figure 2: Divergent reaction pathways in the Fries Rearrangement. Note the selectivity shift based on the methyl group position.

Experimental Protocols

A. Synthesis via Schotten-Baumann Reaction

This standard protocol works for both isomers, though the o-tolyl isomer requires longer reaction times due to the steric hindrance discussed above.

Reagents:

- Benzoyl Chloride (1.0 equiv)
- o-Cresol or p-Cresol (1.0 equiv)
- 10% NaOH (aq) (2.5 equiv)

Procedure:

- **Dissolution:** Dissolve 0.1 mol of the specific cresol in 50 mL of 10% NaOH in a 250 mL Erlenmeyer flask.
- **Addition:** Cool the solution to 10°C. Add 0.1 mol of benzoyl chloride dropwise over 15 minutes.
- **Reaction:** Cork the flask and shake vigorously.
 - For p-Tolyl: Shake for 15–20 minutes. A solid precipitate will form rapidly.
 - For o-Tolyl: Shake for 30–45 minutes. An oily layer or low-melting solid will separate.
- **Workup:**
 - Solid (p-isomer): Filter, wash with water, and recrystallize from ethanol.
 - Liquid (o-isomer): Extract with dichloromethane, wash with water/brine, dry over _____, and distill (BP ~307°C) or purify via column chromatography.

B. Comparative Hydrolysis Kinetics Assay

To experimentally verify the reactivity difference in your lab:

- **Preparation:** Prepare 0.01 M solutions of both esters in acetonitrile.
- **Initiation:** Mix 1.0 mL of ester solution with 9.0 mL of 0.1 M NaOH (aq) at 25°C.
- **Monitoring:** Monitor the appearance of the phenoxide/cresolate ion using UV-Vis spectroscopy (approx. 290 nm, varying by specific cresol).
- **Analysis:** Plot _____ vs. time. The slope represents the pseudo-first-order rate constant (_____).

- Expectation: The slope for p-tolyl benzoate will be significantly steeper (faster rate) than that of **o-tolyl benzoate**.

References

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Sources

- [1. Fries Rearrangement \[organic-chemistry.org\]](#)
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